Sodium hexanesulfonate

Description

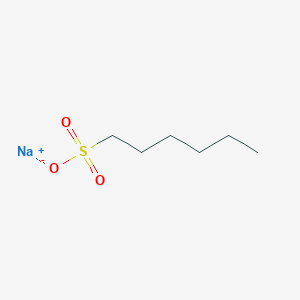

Structure

3D Structure of Parent

Properties

CAS No. |

2832-45-3 |

|---|---|

Molecular Formula |

C6H14O3S.Na C6H14NaO3S |

Molecular Weight |

189.23 g/mol |

IUPAC Name |

sodium hexane-1-sulfonate |

InChI |

InChI=1S/C6H14O3S.Na/c1-2-3-4-5-6-10(7,8)9;/h2-6H2,1H3,(H,7,8,9); |

InChI Key |

PSFLWCHUBVMPRM-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCCCS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCS(=O)(=O)O.[Na] |

Other CAS No. |

2832-45-3 |

physical_description |

White chunks or powder; [Alfa Aesar MSDS] |

Pictograms |

Irritant |

Synonyms |

Hexylsulfonic Acid Sodium Salt; Sodium 1-Hexanesulfonate; Sodium 1-Hexylsulfonate; Sodium Hexanesulfonate; Sodium Hexyl Sulfonate; Sodium n-Hexylsulfonate |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Sodium Hexanesulfonate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 1-hexanesulfonate (C₆H₁₃NaO₃S) is an anionic surfactant and ion-pairing agent widely utilized in analytical chemistry and pharmaceutical sciences.[1] Its amphiphilic nature, consisting of a six-carbon hydrophobic alkyl chain and a hydrophilic sulfonate head group, allows it to modify the properties of interfaces and interact with ionic species in solution.[2][3] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and its primary applications, with a focus on its role in High-Performance Liquid Chromatography (HPLC).

Core Physicochemical Properties

The fundamental properties of sodium hexanesulfonate are summarized below. These values are crucial for its application in designing experimental conditions, particularly for chromatographic separations and formulation studies.

| Property | Value | References |

| Chemical Formula | C₆H₁₃NaO₃S | [4][5] |

| Molecular Weight | 188.22 g/mol | [4][5][6] |

| CAS Number | 2832-45-3 | [4][5][6] |

| Appearance | White to off-white crystalline solid/powder.[2][3][7] | [2][3][7] |

| Melting Point | >300 °C | [4][7] |

| Solubility | Highly soluble in water; moderately soluble in polar organic solvents like methanol (B129727) and ethanol.[2][4] | [2][4] |

| Density | ~1.017 g/cm³ | [7] |

| pKa | As the salt of a strong acid (hexanesulfonic acid), it is fully dissociated in aqueous solutions and does not have a measurable pKa. | |

| Critical Micelle Concentration (CMC) | The specific CMC value is dependent on experimental conditions such as temperature and ionic strength. It can be determined experimentally (see Protocol 2). |

Applications in Research: Ion-Pair Chromatography

Sodium hexanesulfonate is a key reagent in reversed-phase ion-pair chromatography (RP-IPC), a technique used to enhance the retention and separation of ionic and highly polar analytes on non-polar stationary phases.[1][8]

Mechanism of Action: In RP-IPC, the alkyl chain of the hexanesulfonate ion adsorbs onto the hydrophobic stationary phase (e.g., C18), creating a dynamic ion-exchange surface. Cationic analytes in the mobile phase then form a neutral ion pair with the retained sulfonate ions. This neutral complex has a greater affinity for the stationary phase, leading to increased retention and improved chromatographic resolution. The concentration of sodium hexanesulfonate in the mobile phase is a critical parameter for controlling the retention of the analyte.[9]

Diagram 1: Ion-Pairing Mechanism in HPLC

Caption: Ion-pairing mechanism in HPLC.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of sodium hexanesulfonate are provided below.

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method for determining the solubility of sodium hexanesulfonate in water at a specific temperature.

-

Preparation of Stock Solutions: Prepare a series of aqueous solutions with increasing concentrations of sodium hexanesulfonate (e.g., ranging from 1 g/L to 500 g/L).

-

Equilibration: Vigorously stir each solution in a sealed container at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation: After equilibration, allow the solutions to stand and visually inspect for any undissolved solid material. The lowest concentration at which solid particles are observed is the approximate saturation point.

-

Filtration and Quantification: For the solution identified as saturated, carefully filter the sample through a 0.22 µm syringe filter to remove any undissolved solid.

-

Analysis: Accurately dilute a known volume of the clear filtrate and analyze the concentration of sodium hexanesulfonate using a suitable analytical technique, such as HPLC with conductivity detection or evaporative light scattering detection (ELSD). The calculated concentration represents the aqueous solubility.

Protocol 2: Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant molecules begin to aggregate into micelles. This can be determined by observing the change in a physical property of the solution as a function of surfactant concentration. The surface tension method is a common approach.

-

Solution Preparation: Prepare a series of solutions of sodium hexanesulfonate in deionized water with concentrations spanning the expected CMC range.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.

-

Data Plotting: Plot the measured surface tension as a function of the logarithm of the sodium hexanesulfonate concentration.

-

CMC Determination: The resulting plot will typically show two linear regions. Below the CMC, the surface tension decreases sharply with increasing concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than accumulating at the surface. The CMC is the concentration at the intersection of the two extrapolated linear portions of the graph.

Diagram 2: Workflow for CMC Determination

Caption: CMC determination workflow.

Safety and Handling

Sodium hexanesulfonate may cause skin, eye, and respiratory irritation. Proper safety precautions should be observed.

-

Handling: Use in a well-ventilated area. Avoid generating dust. Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. If dust is generated, a NIOSH-approved respirator may be necessary.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek medical attention.

References

- 1. researchgate.net [researchgate.net]

- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 3. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 5. fpharm.uniba.sk [fpharm.uniba.sk]

- 6. researchgate.net [researchgate.net]

- 7. The solubility of ethane in aqueous solutions of sodium 1-pentanesulfonate, sodium 1-hexanesulfonate, sodium 1-heptanesulfonate, and sodium 1-octanesulfonate at 25 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Surface tension model for surfactant solutions at the critical micelle concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. arxiv.org [arxiv.org]

Sodium Hexanesulfonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hexanesulfonate is a versatile anionic surfactant and ion-pairing agent extensively utilized in various analytical and preparative techniques within the chemical and pharmaceutical industries. Its amphiphilic nature, consisting of a six-carbon hydrophobic alkyl chain and a hydrophilic sulfonate head group, allows it to modify the properties of interfaces and interact with a wide range of molecules. This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, and key functions of sodium hexanesulfonate, with a focus on its applications in analytical chromatography and other relevant laboratory procedures.

Molecular Structure and Physicochemical Properties

Sodium hexanesulfonate is the sodium salt of 1-hexanesulfonic acid. Its molecular structure consists of a linear six-carbon alkyl chain attached to a sulfonate group, with a sodium counter-ion.

The key physicochemical properties of sodium hexanesulfonate are summarized in the table below, providing essential data for its use in experimental design and application.

| Property | Value | References |

| Chemical Formula | C₆H₁₃NaO₃S | [1][2][3][4] |

| Molecular Weight | 188.22 g/mol | [3] |

| CAS Number | 2832-45-3 | [2] |

| Appearance | White to off-white crystalline powder | [2][4] |

| Solubility | Highly soluble in water | [2][4] |

| Melting Point | >300 °C | [3] |

| Density | 1.017 g/mL at 20 °C | [3] |

| Critical Micelle Concentration (CMC) | Approximately 0.3-0.4 M in aqueous solution | [5][6][7] |

Core Functions and Applications

The primary functions of sodium hexanesulfonate stem from its properties as an anionic surfactant and an ion-pairing agent. These characteristics make it a valuable tool in a variety of scientific applications.

Ion-Pairing Agent in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

One of the most significant applications of sodium hexanesulfonate is as an ion-pairing reagent in RP-HPLC.[8] This technique is particularly useful for the separation of ionic and highly polar analytes, such as basic drugs, peptides, and proteins, which exhibit poor retention on traditional reversed-phase columns.[9][10][11][12][13][14]

Mechanism of Action:

In ion-pair chromatography, sodium hexanesulfonate is added to the mobile phase. The hydrophobic hexyl chain of the sulfonate partitions into the non-polar stationary phase of the HPLC column, effectively creating an in-situ ion-exchange surface with the negatively charged sulfonate groups oriented towards the mobile phase. Positively charged analytes in the sample can then form transient, electrostatically-neutral ion pairs with the immobilized hexanesulfonate ions. This increased interaction with the stationary phase leads to enhanced retention and improved separation of otherwise poorly retained compounds.[8]

Mechanism of Ion-Pairing Chromatography.

Surfactant in Micellar Electrokinetic Chromatography (MEKC)

Sodium hexanesulfonate can also be employed as a surfactant in Micellar Electrokinetic Chromatography (MEKC), a powerful separation technique that extends the capabilities of capillary electrophoresis to neutral analytes.[5]

Mechanism of Action:

In MEKC, a surfactant is added to the running buffer at a concentration above its critical micelle concentration (CMC). Above the CMC, the surfactant molecules aggregate to form micelles, which have a hydrophobic core and a hydrophilic exterior. These micelles act as a pseudo-stationary phase. Neutral analytes in the sample partition between the aqueous buffer (the mobile phase) and the hydrophobic interior of the micelles. The separation is based on the differential partitioning of the analytes into the micelles, which are then separated based on their electrophoretic mobility and the electroosmotic flow.

Analyte Partitioning in MEKC.

Other Applications

-

Suzuki Coupling Reactions: While less common, alkyl sulfonates can be used as additives in palladium-catalyzed Suzuki coupling reactions to improve reaction efficiency.[15][16][17][18][19]

-

Protein Precipitation: As an anionic surfactant, sodium hexanesulfonate can be used to precipitate proteins from complex mixtures. The surfactant interacts with proteins, leading to the formation of insoluble protein-surfactant complexes that can be separated by centrifugation.[20][21][22][23][24]

Experimental Protocols

Ion-Pairing RP-HPLC for the Analysis of Basic Drugs

This protocol provides a general framework for the separation of basic pharmaceutical compounds using sodium hexanesulfonate as an ion-pairing agent. Optimization of the mobile phase composition and gradient may be required for specific applications.

1. Materials and Reagents:

-

Sodium hexanesulfonate (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Phosphoric acid or other suitable acid for pH adjustment

-

Deionized water (18.2 MΩ·cm)

-

Analytical standards of basic drugs

-

C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Mobile Phase Preparation:

-

Aqueous Component (Mobile Phase A): Prepare a 10-50 mM solution of sodium hexanesulfonate in deionized water. Adjust the pH to between 2.5 and 3.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.

-

Organic Component (Mobile Phase B): Acetonitrile or methanol.

3. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Column Temperature: 25-40 °C

-

Detection: UV at a suitable wavelength for the analytes of interest.

-

Gradient Elution (Example):

-

0-2 min: 10% B

-

2-15 min: 10-70% B (linear gradient)

-

15-17 min: 70% B

-

17-18 min: 70-10% B (linear gradient)

-

18-25 min: 10% B (equilibration)

-

4. Sample Preparation:

-

Dissolve the sample containing the basic drugs in a suitable solvent, preferably the initial mobile phase composition, to a known concentration.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Ion-Pairing HPLC Experimental Workflow.

MEKC for the Separation of Neutral Phenolic Compounds

This protocol outlines a method for the separation of a mixture of neutral phenolic compounds using sodium hexanesulfonate as the micellar phase in MEKC.

1. Materials and Reagents:

-

Sodium hexanesulfonate

-

Sodium tetraborate (B1243019) decahydrate (B1171855) (Borax)

-

Boric acid

-

Sodium hydroxide (B78521) for pH adjustment

-

Methanol (optional, as an organic modifier)

-

Deionized water

-

Analytical standards of phenolic compounds

-

Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)

2. Buffer Preparation (Running Buffer):

-

Prepare a 20-50 mM borate (B1201080) buffer by dissolving appropriate amounts of borax (B76245) and boric acid in deionized water.

-

Adjust the pH to 9.0-9.5 with sodium hydroxide.

-

Add sodium hexanesulfonate to the buffer to a final concentration of 50-100 mM (above its CMC).

-

If needed, add methanol (10-20% v/v) to the buffer to modify selectivity.

-

Filter the buffer through a 0.45 µm membrane filter and degas before use.

3. Capillary Electrophoresis Conditions:

-

Capillary Conditioning: Rinse the new capillary sequentially with 1 M NaOH, deionized water, and the running buffer.

-

Applied Voltage: 15-25 kV (positive polarity at the inlet).

-

Capillary Temperature: 25 °C.

-

Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

-

Detection: UV at 214 nm or another suitable wavelength for phenols.

4. Sample Preparation:

-

Dissolve the mixture of phenolic compounds in the running buffer or a compatible solvent to an appropriate concentration.

-

Filter the sample through a 0.22 µm syringe filter.

References

- 1. Sodium hexanesulfonate | C6H14NaO3S | CID 45051861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 2832-45-3: Sodium hexanesulfonate | CymitQuimica [cymitquimica.com]

- 3. 己烷磺酸钠 ≥98% (elemental analysis) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. itwreagents.com [itwreagents.com]

- 9. nbinno.com [nbinno.com]

- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemcoplus.co.jp [chemcoplus.co.jp]

- 12. Ion-Pairing Reverse-Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Atenolol and Indapamide in Bulk and Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]

- 15. youtube.com [youtube.com]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. A new two-step precipitation method removes free-SDS and thiol reagents from diluted solutions, and then allows recovery and quantitation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A Simple Sodium Dodecyl Sulfate-assisted Sample Preparation Method for LC-MS-based Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scispace.com [scispace.com]

- 23. Protein precipitation: A comprehensive guide | Abcam [abcam.com]

- 24. Useful Protocols [research.childrenshospital.org]

An In-depth Technical Guide on the Critical Micelle Concentration of Aqueous Sodium Hexanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of aqueous sodium hexanesulfonate, a key parameter in understanding its behavior in solution. This document details the fundamental principles of micellization, experimental methodologies for CMC determination, and the influence of various physicochemical parameters on the CMC of this anionic surfactant.

Introduction to Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a fundamental property of surfactants, defined as the concentration at which individual surfactant molecules (monomers) in a solution begin to self-assemble into organized aggregates known as micelles.[1] Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, the monomers rapidly associate to form micelles, leading to significant changes in the physicochemical properties of the solution, such as surface tension, conductivity, and the ability to solubilize hydrophobic substances.[2]

Sodium hexanesulfonate is a short-chain anionic surfactant. Its amphiphilic nature, consisting of a hydrophilic sulfonate head group and a hydrophobic six-carbon alkyl tail, drives the formation of micelles in aqueous solutions to minimize the unfavorable contact between the hydrophobic tails and water.[3] This process is primarily driven by the hydrophobic effect, an entropically favorable process resulting from the release of ordered water molecules from around the hydrocarbon chains.[4]

Quantitative Data on the CMC of Sodium Hexanesulfonate

The CMC of sodium hexanesulfonate is influenced by several factors, including temperature and the presence of electrolytes. While extensive data for long-chain surfactants are available, specific quantitative data for sodium hexanesulfonate are less common in the literature.

A key study by Calhoun and King determined the CMC of sodium hexanesulfonate in pure water at 25 °C by measuring the solubility of ethane (B1197151) in aqueous solutions. At concentrations below the CMC, the solubility of ethane is low and similar to that in pure water. However, above the CMC, the solubility of ethane increases linearly with the surfactant concentration, indicating the partitioning of ethane into the hydrophobic core of the micelles.[3]

Table 1: Critical Micelle Concentration of Sodium Hexanesulfonate in Aqueous Solution

| Temperature (°C) | Electrolyte | Electrolyte Concentration (M) | CMC (M) | Method of Determination |

| 25 | None | 0 | 0.430 | Ethane Solubility |

Note: The value presented is based on the findings of Calhoun and King (2007).

The addition of electrolytes, such as sodium chloride (NaCl), to a solution of an ionic surfactant like sodium hexanesulfonate is known to decrease the CMC.[1][5] The added salt reduces the electrostatic repulsion between the charged head groups of the surfactant monomers, thereby facilitating micelle formation at a lower concentration.[5] Although this effect is well-established, specific quantitative data for the CMC of sodium hexanesulfonate in the presence of varying NaCl concentrations were not available in the surveyed literature.

Similarly, temperature can have a complex effect on the CMC of ionic surfactants. For many ionic surfactants, the CMC initially decreases with increasing temperature, reaches a minimum, and then increases.[6] This behavior is a result of the interplay between the temperature's effect on the hydrophobic interactions and the hydration of the hydrophilic head groups. Specific data on the temperature dependence of the CMC for sodium hexanesulfonate is an area requiring further experimental investigation.

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the CMC of surfactants. The most common methods involve monitoring a physicochemical property of the surfactant solution as a function of its concentration. The CMC is identified as the concentration at which a sharp change or break in the plotted data occurs.

Below are detailed methodologies for three primary techniques applicable to the determination of the CMC of sodium hexanesulfonate.

Surface Tensiometry

Principle: Surface tension is a direct measure of the surface energy of a liquid. Surfactant monomers adsorb at the air-water interface, reducing the surface tension. As the surfactant concentration increases, the surface becomes saturated with monomers, and the surface tension decreases. Once the CMC is reached, the addition of more surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant.[7]

Detailed Methodology:

-

Preparation of Solutions: Prepare a stock solution of sodium hexanesulfonate in deionized water. A series of solutions with varying concentrations are then prepared by serial dilution of the stock solution.

-

Instrumentation: A tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) is used to measure the surface tension. The instrument should be calibrated according to the manufacturer's instructions.

-

Measurement:

-

Begin with the most dilute solution to minimize contamination.

-

For the Wilhelmy plate method, a platinum plate is immersed in the solution and then slowly pulled out. The force required to pull the plate through the interface is measured and is proportional to the surface tension.

-

For the Du Noüy ring method, a platinum ring is submerged in the solution and then pulled through the interface. The force required to detach the ring is measured.

-

Ensure temperature control of the sample throughout the measurement.

-

-

Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the sodium hexanesulfonate concentration (log C). The plot will typically show two linear regions. The CMC is determined from the intersection of the two lines.[7]

Conductometry

Principle: This method is suitable for ionic surfactants like sodium hexanesulfonate. The electrical conductivity of a surfactant solution changes with its concentration. Below the CMC, the conductivity increases linearly with concentration as the surfactant exists as individual, mobile ions. Above the CMC, the newly added surfactant molecules form micelles. Micelles are larger and have a lower mobility than the individual monomers, and they also bind some of the counter-ions, leading to a decrease in the slope of the conductivity versus concentration plot.[8]

Detailed Methodology:

-

Preparation of Solutions: Prepare a stock solution of sodium hexanesulfonate in deionized water with low conductivity. A series of solutions of decreasing concentration can be prepared directly in the conductivity cell by successive dilutions.

-

Instrumentation: A calibrated conductivity meter with a conductivity cell is required. The cell should be thermostated to maintain a constant temperature.

-

Measurement:

-

Start with the most concentrated solution.

-

Immerse the conductivity cell into the solution and allow the reading to stabilize.

-

Record the specific conductivity.

-

For the next measurement, a known volume of the solution is removed and replaced with the same volume of deionized water, and the new concentration is calculated. This process is repeated to obtain a range of concentrations.

-

-

Data Analysis: Plot the specific conductivity (κ) as a function of the sodium hexanesulfonate concentration. The plot will show two linear portions with different slopes. The CMC is the concentration at the point of intersection of these two lines.[8]

Fluorescence Spectroscopy (Probe Method)

Principle: This highly sensitive technique utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. When micelles form, pyrene preferentially partitions into the nonpolar, hydrophobic core of the micelles. This change in the microenvironment causes a characteristic change in the fluorescence spectrum of pyrene.[2]

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of pyrene in a volatile organic solvent (e.g., methanol (B129727) or acetone).

-

Prepare a stock solution of sodium hexanesulfonate in deionized water.

-

Create a series of surfactant solutions of varying concentrations. To each, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range. The organic solvent is then removed, for instance, by gentle heating or evaporation under a stream of nitrogen.

-

-

Instrumentation: A spectrofluorometer is used to measure the fluorescence emission spectra.

-

Measurement:

-

Excite the pyrene molecule at a suitable wavelength (e.g., ~335 nm).

-

Record the emission spectrum for each surfactant concentration. Pay close attention to the intensities of the first and third vibronic peaks (I₁ at ~373 nm and I₃ at ~384 nm).

-

-

Data Analysis: Plot the ratio of the intensities of the first and third vibronic peaks (I₁/I₃) as a function of the sodium hexanesulfonate concentration. The plot will typically be sigmoidal, and the CMC is determined from the inflection point of the curve.[2]

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols and the fundamental relationship between surfactant concentration and micelle formation.

Caption: Conceptual relationship between surfactant concentration and micelle formation.

Caption: Experimental workflow for CMC determination using surface tensiometry.

Caption: Experimental workflow for CMC determination using conductometry.

Conclusion

The critical micelle concentration is a crucial parameter for characterizing the behavior of sodium hexanesulfonate in aqueous solutions. This guide has provided the available quantitative data for its CMC, detailed experimental protocols for its determination, and visual representations of the underlying concepts and workflows. While the CMC in pure water at 25 °C is established, further research is warranted to fully characterize the effects of temperature and electrolyte concentration on the micellization of this surfactant. The methodologies and principles outlined herein provide a solid foundation for such investigations, which are vital for the effective application of sodium hexanesulfonate in research, drug development, and various industrial processes.

References

- 1. Effect of NaCl and KCl on the Micellization of Sodium Dodecyl Sulfate and Sodium Dodecyl Benzene Sulfonate in Presence of Cephradine Monohydrate Through Conductivity – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijogst.put.ac.ir [ijogst.put.ac.ir]

- 3. researchgate.net [researchgate.net]

- 4. Salinity Effect on the Surfactant Critical Micelle Concentration through Surface Tension Measurement [ijogst.put.ac.ir]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. par.nsf.gov [par.nsf.gov]

- 8. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of Sodium Hexanesulfonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hexanesulfonate, a specialty anionic surfactant, is a compound of significant interest in various scientific and industrial domains, particularly in analytical chemistry and pharmaceutical development. Its utility as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC) for the separation of basic and cationic compounds is well-established.[1][2][3][4] Furthermore, its potential as a solubility enhancer and stabilizer for active pharmaceutical ingredients (APIs) is gaining recognition.[5] A thorough understanding of its solubility characteristics in a range of organic solvents is paramount for optimizing its application in these fields. This technical guide provides a comprehensive overview of the current knowledge on the solubility of sodium hexanesulfonate, details relevant experimental protocols, and illustrates its primary application through a workflow diagram.

Core Properties of Sodium Hexanesulfonate

Before delving into its solubility, a brief overview of the key physical and chemical properties of sodium hexanesulfonate is pertinent.

| Property | Value | Reference |

| Chemical Formula | C₆H₁₃NaO₃S | [4] |

| Molecular Weight | 188.22 g/mol | [4] |

| Appearance | White crystalline solid or powder | [5][6][7] |

| Melting Point | >300 °C | [8] |

| Density | 1.017 g/cm³ at 20 °C | [9] |

Solubility Profile

The solubility of a compound is a critical parameter that dictates its utility in various applications. While sodium hexanesulfonate is well-known for its aqueous solubility, its behavior in organic solvents is less quantitatively documented in publicly available literature.

Quantitative Solubility Data

Despite extensive searches, specific quantitative solubility data for sodium hexanesulfonate in a wide range of organic solvents remains elusive in readily accessible scientific literature. However, its solubility in water has been reported:

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 20 | 0.1 M | [10][11] |

| Water | 20 | 100 mg/mL | [12] |

Qualitative Solubility in Organic Solvents

Multiple sources qualitatively describe the solubility of sodium hexanesulfonate in common organic solvents. It is generally cited as being soluble in:

-

Ethanol

A patent for the preparation of ion-pair chromatography reagents mentions the use of mixed alcohols, such as methanol and ethanol, to dissolve and purify sodium hexanesulfonate, implying its solubility in these solvents.[13] The general principle of "like dissolves like" suggests that as an ionic compound, its solubility will be favored in polar solvents. The alkyl chain provides some nonpolar character, which might infer slight solubility in less polar organic solvents, though this is not well-documented.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data in specific organic solvents, a standardized experimental protocol is essential. The following outlines a general and robust methodology for determining the solubility of sodium hexanesulfonate.

Gravimetric Method

This widely used method involves preparing a saturated solution and then determining the concentration of the solute.

Materials and Equipment:

-

Sodium hexanesulfonate (high purity)

-

Organic solvent of interest (HPLC grade)

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of sodium hexanesulfonate to a known volume of the organic solvent in a sealed container.

-

Equilibration: Place the container in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. To ensure complete separation of the undissolved solid, centrifuge the saturated solution at a high speed.

-

Sample Extraction: Carefully pipette a known volume of the clear supernatant into a pre-weighed container.

-

Solvent Evaporation: Evaporate the solvent from the supernatant under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of sodium hexanesulfonate or under a stream of inert gas).

-

Mass Determination: Once the solvent is completely evaporated, weigh the container with the dried sodium hexanesulfonate residue.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of container with residue) - (Mass of empty container)] / (Volume of supernatant extracted) * 100

Analytical Quantification:

Alternatively, the concentration of sodium hexanesulfonate in the saturated supernatant can be determined using analytical techniques such as HPLC with a suitable detector (e.g., evaporative light scattering detector or conductivity detector) after appropriate dilution. This requires the development of a calibration curve with known concentrations of sodium hexanesulfonate in the solvent of interest.

Application in Ion-Pair Chromatography: A Workflow

The primary application of sodium hexanesulfonate in research and drug development is as an ion-pairing reagent in reversed-phase HPLC.[1][2][3][4] This technique enables the separation of ionic or highly polar analytes that are poorly retained on conventional reversed-phase columns.

The following diagram illustrates the logical workflow of employing sodium hexanesulfonate in an HPLC method development process.

Caption: Logical workflow for utilizing sodium hexanesulfonate in HPLC.

Mechanism of Action in Ion-Pair Chromatography

In reversed-phase HPLC, the stationary phase is nonpolar, while the mobile phase is polar. Basic and cationic analytes, being polar, have little affinity for the stationary phase and thus elute quickly with poor resolution. Sodium hexanesulfonate, when added to the mobile phase, forms an ion pair with the positively charged analyte.[14]

The following diagram illustrates the underlying mechanism.

Caption: Ion-pair formation and interaction with the stationary phase.

The hexyl chain of the hexanesulfonate anion imparts hydrophobicity to the resulting neutral ion pair. This increased hydrophobicity enhances the interaction of the analyte with the nonpolar stationary phase, leading to increased retention and improved chromatographic separation.

Conclusion

Sodium hexanesulfonate is a valuable tool for researchers and professionals in drug development and analytical sciences. While its solubility in water is established, there is a notable lack of specific quantitative data for its solubility in various organic solvents. This guide has provided a framework for understanding its known solubility characteristics, a detailed protocol for its experimental determination, and an illustration of its primary application in ion-pair chromatography. Further research into quantifying its solubility in a broader range of organic solvents would be highly beneficial to the scientific community, enabling more precise and effective utilization of this versatile compound.

References

- 1. 错误页 [amp.chemicalbook.com]

- 2. itwreagents.com [itwreagents.com]

- 3. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]

- 4. Sodium 1-hexanesulfonate, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. nbinno.com [nbinno.com]

- 6. CAS 2832-45-3: Sodium hexanesulfonate | CymitQuimica [cymitquimica.com]

- 7. 1-Hexanesulphonic acid sodium salt anhydrous, HPLC [himedialabs.com]

- 8. Sodium 1-hexanesulfonate | 2832-45-3 [chemicalbook.com]

- 9. Sodium hexanesulfonate = 98 elemental analysis 2832-45-3 [sigmaaldrich.com]

- 10. lookchem.com [lookchem.com]

- 11. Sodium 1-hexanesulfonate | 2832-45-3 [amp.chemicalbook.com]

- 12. chembk.com [chembk.com]

- 13. CN101693677A - Preparation method of ion pair chromatography reagent sodium pentanesulfonate, sodium hexanesulfonate, sodium heptanesulfonate or octane sodium sulfonate - Google Patents [patents.google.com]

- 14. chromatographyonline.com [chromatographyonline.com]

The Role of Sodium Hexanesulfonate in Organic Coupling Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the emerging role of sodium hexanesulfonate as a versatile additive in palladium-catalyzed organic coupling reactions, with a focus on Suzuki-Miyaura and Heck couplings. While direct, comprehensive studies on sodium hexanesulfonate are limited, its function can be extrapolated from the well-established principles of micellar and phase-transfer catalysis. This document synthesizes available information on analogous anionic surfactants to provide a framework for understanding and applying sodium hexanesulfonate in synthetic organic chemistry. We present posited mechanisms, generalized experimental protocols, and comparative data from related systems to guide researchers in leveraging this accessible and cost-effective surfactant to enhance reaction efficiency, promote aqueous-phase synthesis, and improve catalyst stability.

Introduction: The Challenge of Biphasic Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are cornerstone methodologies in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable precision. These reactions are fundamental to the synthesis of a vast array of valuable compounds, including pharmaceuticals, agrochemicals, and advanced materials.

However, a significant challenge in many coupling reactions is the mutual insolubility of the reactants. Often, the organometallic reagent and the organic halide reside in immiscible organic and aqueous phases, leading to slow reaction rates and the need for large quantities of organic solvents. This not only presents environmental concerns but also complicates product purification.

Sodium Hexanesulfonate: An Emerging Enabler in Organic Synthesis

Sodium hexanesulfonate (CH₃(CH₂)₅SO₃Na) is an anionic surfactant characterized by a six-carbon hydrophobic tail and a hydrophilic sulfonate head group. This amphiphilic nature allows it to form micelles in aqueous solutions and act as a phase-transfer catalyst, facilitating the interaction of reactants across phase boundaries. While its primary application has been in ion-pair chromatography, its potential in organic synthesis is a growing area of interest. One source explicitly notes its use as a base in Suzuki coupling reactions, suggesting a direct role in the catalytic cycle.

Mechanism of Action: Micellar and Phase-Transfer Catalysis

The primary roles of sodium hexanesulfonate in organic coupling reactions are believed to be rooted in two key mechanisms:

-

Micellar Catalysis: In aqueous media, sodium hexanesulfonate molecules self-assemble into spherical aggregates called micelles above a certain concentration (the critical micelle concentration). The hydrophobic interiors of these micelles can encapsulate nonpolar organic reactants, effectively creating nano-reactors within the bulk aqueous phase. This encapsulation increases the local concentration of reactants and the palladium catalyst, leading to a significant acceleration of the reaction rate.

-

Phase-Transfer Catalysis: In biphasic systems (e.g., organic solvent and water), sodium hexanesulfonate can function as a phase-transfer catalyst. The sulfonate head group can pair with the cationic palladium catalyst or other positively charged intermediates, while the hydrophobic tail allows the resulting ion pair to be soluble in the organic phase where the coupling reaction occurs. This shuttling of reactants between phases overcomes the limitations of their mutual insolubility.

Visualization of Catalytic Cycles and Workflows

The following diagrams illustrate the proposed mechanisms and a general workflow for employing sodium hexanesulfonate in organic coupling reactions.

Quantitative Data Summary

Due to a lack of specific studies focusing solely on sodium hexanesulfonate, the following tables summarize representative data from Suzuki-Miyaura and Heck reactions conducted in the presence of other anionic surfactants or under aqueous/micellar conditions. This data serves as a benchmark for expected yields and reaction conditions when employing sodium hexanesulfonate.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid in Aqueous Media with Surfactants

| Entry | Aryl Halide | Surfactant (Analogue) | Catalyst | Base | Solvent | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Sodium Dodecyl Sulfate (B86663) (SDS) | Pd(OAc)₂ | K₂CO₃ | Water | 2 | 95 |

| 2 | 4-Chlorotoluene | SDS | Pd(PPh₃)₄ | K₃PO₄ | Water/Toluene (B28343) | 12 | 88 |

| 3 | 1-Iodonaphthalene | Sodium Lauryl Sulfate | PdCl₂(dppf) | Cs₂CO₃ | Water | 6 | 92 |

| 4 | 4-Bromobenzaldehyde | SDS | Pd/C | Na₂CO₃ | Water | 4 | 90 |

Data is illustrative and compiled from various sources on micellar catalysis with anionic surfactants.

Table 2: Representative Yields for Heck Coupling of Aryl Halides with Alkenes in Aqueous Media with Phase-Transfer Catalysts

| Entry | Aryl Halide | Alkene | Catalyst System (Analogue) | Base | Solvent | Time (h) | Yield (%) |

| 1 | Iodobenzene | Styrene | Pd(OAc)₂ / TBAB | NaOAc | Water | 5 | 85 |

| 2 | 4-Bromoacetophenone | n-Butyl acrylate | PdCl₂ / TBAB | K₂CO₃ | Water | 8 | 92 |

| 3 | 1-Iodonaphthalene | Methyl acrylate | Pd(OAc)₂ / TBAB | Et₃N | Water/Heptane | 6 | 88 |

| 4 | 4-Iodotoluene | Styrene | Pd/C / TBAB | NaHCO₃ | Water | 12 | 78 |

TBAB (Tetrabutylammonium bromide) is a common phase-transfer catalyst, analogous in function to the proposed role of sodium hexanesulfonate. Data is illustrative.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Heck reactions, adapted for the use of sodium hexanesulfonate based on established procedures for micellar and phase-transfer catalysis. Researchers should optimize these conditions for their specific substrates.

General Protocol for Suzuki-Miyaura Coupling in Aqueous Micellar Medium

Materials:

-

Aryl halide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Sodium hexanesulfonate (0.1 mmol, 10 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

Deionized water (5 mL)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), sodium hexanesulfonate (0.1 mmol), and potassium carbonate (2.0 mmol).

-

Add deionized water (5 mL) to the flask.

-

Stir the mixture vigorously for 10 minutes at room temperature to ensure the formation of micelles and dissolution of the base.

-

Add palladium(II) acetate (0.02 mmol) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

General Protocol for Heck Coupling using Phase-Transfer Catalysis

Materials:

-

Aryl iodide (1.0 mmol)

-

Alkene (1.5 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

-

Sodium hexanesulfonate (0.1 mmol, 10 mol%)

-

Sodium acetate (NaOAc, 1.5 mmol)

-

N,N-Dimethylformamide (DMF) or water (5 mL)

-

Toluene (5 mL, if using a biphasic system)

-

Dichloromethane (B109758) (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a 25 mL Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), combine the aryl iodide (1.0 mmol), sodium acetate (1.5 mmol), and sodium hexanesulfonate (0.1 mmol).

-

Add the solvent system (e.g., 5 mL of water and 5 mL of toluene for a biphasic system, or 5 mL of DMF for a homogeneous system).

-

Add the alkene (1.5 mmol) and palladium(II) acetate (0.01 mmol) to the mixture.

-

Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring for 6-24 hours. Monitor the reaction by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a biphasic system was used, separate the layers. If a homogeneous system was used, add water (20 mL) and extract with dichloromethane (3 x 15 mL).

-

Combine the organic extracts, wash with water and then brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the residue by flash chromatography to yield the substituted alkene.

Conclusion and Future Outlook

Sodium hexanesulfonate presents a promising, readily available, and economical option for facilitating palladium-catalyzed cross-coupling reactions. Through the principles of micellar and phase-transfer catalysis, it has the potential to increase reaction rates, enable the use of water as a solvent, and simplify reaction workups. While this guide provides a foundational understanding and generalized protocols based on analogous systems, further research is critically needed to elucidate the specific effects and optimal conditions for sodium hexanesulfonate in a broader range of organic transformations. The exploration of its catalytic scope will undoubtedly contribute to the development of more sustainable and efficient synthetic methodologies in the pharmaceutical and chemical industries.

A Comprehensive Technical Guide to the Safe Handling of Sodium Hexanesulfonate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling precautions for sodium hexanesulfonate, a common ion-pairing reagent in high-performance liquid chromatography (HPLC) and other analytical techniques. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

Sodium hexanesulfonate is generally considered to be of low toxicity, but it can cause irritation upon contact.[1][2] The primary hazards are associated with its irritant properties to the skin, eyes, and respiratory system.[1][2][3][4][5]

GHS Hazard Statements:

Signal Word: Warning[1][2][3][5]

While some safety data sheets (SDS) classify it as a hazardous substance, others state it is not a hazardous substance or mixture.[6] This discrepancy highlights the importance of treating the substance with care, regardless of the specific classification. The toxicological properties of this material have not been fully investigated.[1][2]

Physical and Chemical Properties

Understanding the physical and chemical properties of sodium hexanesulfonate is essential for its safe handling and storage.

| Property | Value | Source |

| Appearance | White crystalline solid or powder | [1][7][8] |

| Molecular Formula | C₆H₁₃NaO₃S | [7][9] |

| Molecular Weight | 188.22 g/mol | [7][9] |

| Melting Point | >300 °C | [7][10] |

| Solubility | Soluble in water | [7][8][10][11] |

| Density | 1.017 g/cm³ | [11] |

| Odor | Odorless or faint characteristic odor | [7][8] |

Exposure Controls and Personal Protection

To minimize the risk of exposure, a combination of engineering controls and personal protective equipment (PPE) is mandatory.

Engineering Controls

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, especially when handling the powder to avoid dust generation.[1][2][3][7][12][13] Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[1][2][13]

Personal Protective Equipment (PPE)

| PPE Type | Specifications | Source |

| Eye/Face Protection | Chemical safety goggles or glasses meeting OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [1][2][3][7][12][13] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure. | [1][2][3][7][12][13] |

| Respiratory Protection | If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | [1][2][3][7][12] |

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the chemical and ensuring laboratory safety.

-

Handling: Avoid contact with skin, eyes, and clothing.[1][2][13] Minimize dust generation and accumulation.[1][2][13] Wash thoroughly after handling.[1][2][12][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3][7][13] Keep away from incompatible materials such as strong oxidizing agents.[1][7][14]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Protocol | Source |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. | [1][2] |

| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists. | [1][2] |

| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Do NOT induce vomiting. Get medical aid. | [1][2] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [1][2] |

Accidental Release and Firefighting Measures

Accidental Release

-

Procedure: Vacuum or sweep up the material and place it into a suitable disposal container.[1][2][13] Avoid generating dusty conditions.[1][2][13] Ensure adequate ventilation.[1][2][13]

Firefighting

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3][5][6][9][14]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon oxides and sulfur oxides.[1][3][5][7][9][14]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][3][5][6][9][12][14]

Stability and Reactivity

-

Chemical Stability: Stable under normal temperatures and pressures.[1][3][6][7][14]

-

Conditions to Avoid: Dust generation, excess heat, and moisture.[1][7][9][14]

-

Incompatible Materials: Strong oxidizing agents.[1][7][9][14]

-

Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and sulfur oxides.[1][7][9][14]

Toxicological Information

The toxicological properties of sodium hexanesulfonate have not been fully investigated.[1][2] Available data indicates that it is an irritant. Chronic exposure may cause dermatitis.[1][2] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC.[3]

Experimental Protocol Workflow

The following diagram illustrates a standard workflow for the safe handling of sodium hexanesulfonate in a laboratory setting.

Caption: A logical workflow for the safe handling of sodium hexanesulfonate.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. dept.harpercollege.edu [dept.harpercollege.edu]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Sodium hexanesulfonate | C6H14NaO3S | CID 45051861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. rcilabscan.com [rcilabscan.com]

- 8. Page loading... [guidechem.com]

- 9. fishersci.no [fishersci.no]

- 10. Sodium 1-hexanesulfonate | 2832-45-3 [chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. registech.com [registech.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. fishersci.com [fishersci.com]

Thermal Stability and Degradation of Sodium Hexanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of sodium hexanesulfonate. Due to the limited availability of specific, publicly accessible thermogravimetric data for this compound, this guide synthesizes information from safety data sheets, general knowledge of alkyl sulfonate thermal behavior, and data from analogous surfactant compounds. The experimental protocols detailed herein are based on established methodologies for thermal analysis.

Executive Summary

Sodium hexanesulfonate is a thermally stable anionic surfactant with a melting point reported to be above 300°C. While stable under normal storage and handling conditions, it undergoes thermal decomposition at elevated temperatures. The primary degradation products include oxides of carbon (CO, CO₂), sulfur (SO₂, SO₃), and sodium. Understanding the thermal limits and decomposition pathways of sodium hexanesulfonate is critical for its application in pharmaceutical formulations and other industrial processes where it may be subjected to heat. This guide provides a framework for assessing its thermal properties through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermal Stability Profile

Key Thermal Properties

The following table summarizes the known and extrapolated thermal properties of sodium hexanesulfonate.

| Parameter | Value | Source/Method |

| Melting Point | >300 °C | Literature Data |

| Decomposition Onset (Tonset) | Estimated 230 - 280 °C | Extrapolated from analogous aryl and alkyl sulfonates.[1] |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Sulfur oxides (SOₓ), Sodium oxides (Na₂O) | Safety Data Sheets |

Thermal Degradation Pathway

The thermal degradation of sodium alkyl sulfonates in an inert atmosphere is believed to proceed through the cleavage of the carbon-sulfur (C-S) and sulfur-oxygen (S-O) bonds. The following diagram illustrates a hypothesized decomposition pathway for sodium hexanesulfonate.

Caption: Hypothesized degradation pathway.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and degradation profile of sodium hexanesulfonate, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of decomposition and quantify mass loss.

Caption: TGA experimental workflow.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.[2]

-

Sample Preparation: Accurately weigh 5-10 mg of sodium hexanesulfonate into a clean, tared TGA crucible (alumina or platinum is recommended).[3]

-

Instrument Setup:

-

Place the crucible in the TGA autosampler or manually load it onto the balance.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to ensure an inert atmosphere.[3]

-

Set the temperature program to heat from ambient temperature (e.g., 25°C) to a final temperature sufficient to ensure complete decomposition (e.g., 600°C) at a heating rate of 10°C/min.[4]

-

-

Data Collection: Initiate the temperature program and record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA thermogram.

-

Determine the onset temperature of decomposition (Tonset) from the thermogram, often calculated as the intersection of the baseline tangent with the tangent of the decomposition step.

-

Calculate the percentage of mass loss at different temperature intervals.

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to detect thermal events such as melting, crystallization, and glass transitions.

Caption: DSC experimental workflow.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of sodium hexanesulfonate into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan to be used as a reference.[5]

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.[6]

-

Set the temperature program. A typical program would be to heat from ambient to a temperature above the melting point (e.g., 320°C) at a heating rate of 10°C/min.[5][6]

-

-

Data Collection: Initiate the temperature program and record the differential heat flow between the sample and the reference.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify endothermic (e.g., melting) and exothermic (e.g., crystallization, decomposition) events as peaks on the thermogram.

-

Determine the peak temperature and enthalpy of these transitions.

-

Evolved Gas Analysis (EGA)

To identify the specific gaseous products of decomposition, hyphenated techniques such as TGA-FTIR (Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy) or Pyrolysis-GC-MS (Pyrolysis-Gas Chromatography-Mass Spectrometry) are invaluable.

-

TGA-FTIR: The gaseous effluent from the TGA is transferred to an FTIR gas cell to identify the functional groups of the evolved gases in real-time.[7]

-

Pyrolysis-GC-MS: The sample is rapidly heated to a specific temperature, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry. This provides detailed structural information about the degradation products.[8][9]

Conclusion

Sodium hexanesulfonate is a thermally robust compound, with decomposition occurring at temperatures significantly above those typically encountered in pharmaceutical processing and storage. However, for applications involving elevated temperatures, a thorough understanding of its thermal degradation profile is essential. The experimental protocols outlined in this guide provide a framework for obtaining precise data on the thermal stability and decomposition products of sodium hexanesulfonate, ensuring its safe and effective use in research and product development.

References

- 1. CN114409576A - Aryl sulfonate surfactant and preparation method thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. epfl.ch [epfl.ch]

- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 5. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 6. qualitest.ae [qualitest.ae]

- 7. scispace.com [scispace.com]

- 8. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 9. Request Rejected [emsl.pnnl.gov]

Methodological & Application

Application Notes and Protocols for Ion-Pairing HPLC: Utilizing Sodium Hexanesulfonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of sodium 1-hexanesulfonate as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC). This technique is particularly valuable for the retention and separation of basic, ionic, and highly polar compounds that show poor retention on traditional reversed-phase columns.

Principle of Ion-Pair Reversed-Phase Chromatography

In standard reversed-phase HPLC, polar and ionic compounds have low affinity for the non-polar stationary phase and thus elute quickly, often with the solvent front, leading to poor resolution. Ion-pair chromatography addresses this by introducing an ion-pairing reagent, such as sodium hexanesulfonate, into the mobile phase.[1]

Sodium hexanesulfonate possesses a six-carbon hydrophobic alkyl tail and a negatively charged sulfonate head group. In the mobile phase, it dynamically coats the hydrophobic stationary phase (e.g., C18), creating a pseudo-ion-exchange surface. Positively charged analytes (e.g., protonated basic drugs) can then partition to the stationary phase through electrostatic interactions with the negatively charged sulfonate groups. This increases their retention, allowing for separation based on both their inherent hydrophobicity and their interaction with the ion-pairing reagent.[1][2]

Alternatively, the ion-pairing reagent can form a neutral ion-pair with the charged analyte in the mobile phase. This neutral complex is more hydrophobic and can be retained by the reversed-phase column through hydrophobic interactions.[3][4] In practice, a combination of these mechanisms is likely at play.

Figure 1: Mechanism of Ion-Pair Chromatography.

Data Presentation: Performance in Analyte Separation

The following tables summarize quantitative data from HPLC methods utilizing sodium hexanesulfonate for the separation of common analytes.

Table 1: Separation of Water-Soluble Vitamins

This method demonstrates the simultaneous quantification of four water-soluble vitamins in a veterinary feed premix.

| Parameter | Thiamine (B1) | Riboflavin (B2) | Pyridoxine (B6) | Cyanocobalamin (B12) |

| Linearity Range (µg/mL) | 5 - 30 | 5 - 30 | 5 - 30 | 5 - 30 |

| Correlation Coefficient (R²) | >0.999 | >0.999 | >0.999 | >0.999 |

| LOD (µg/mL) | 0.0125 | 0.0017 | 0.0064 | 0.0065 |

| LOQ (µg/mL) | 0.0378 | 0.0051 | 0.0213 | 0.0198 |

| Data sourced from a study on the determination of water-soluble vitamins in veterinary feed premix.[5] |

Table 2: Separation of Catecholamines

This table illustrates the effect of different alkyl sulfonate ion-pairing reagents on the capacity factors (k) of catecholamines. A higher capacity factor indicates stronger retention.

| Analyte | Capacity Factor (k) with Hexane-sulphonic acid | Capacity Factor (k) with Octane-sulphonic acid |

| Noradrenaline (NA) | Increased with concentration | Increased with concentration (stronger effect than HSA) |

| Adrenaline (A) | Increased with concentration | Increased with concentration (stronger effect than HSA) |

| Dopamine (DA) | Increased with concentration | Increased with concentration (stronger effect than HSA) |

| Qualitative summary based on a comparative study of ion-pairing agents for catecholamine separation.[6] |

Experimental Protocols

General Method Development Protocol

A systematic approach is crucial for developing a robust ion-pair HPLC method.

Figure 2: Workflow for Ion-Pair HPLC Method Development.

Steps for Method Development:

-

Analyte Characterization: Determine the pKa and hydrophobicity of the target analytes. For basic compounds, the mobile phase pH should be at least 2 units below the analyte's pKa to ensure it remains in its protonated, charged form.[5]

-

Column Selection: A standard C18 or C8 column is a good starting point.[5]

-

Initial Mobile Phase: Begin with a simple mobile phase, for example, acetonitrile/water or methanol (B129727)/water, to assess the retention of non-ionic compounds in your sample, if any.

-

Introduce Ion-Pair Reagent: Add sodium hexanesulfonate to the aqueous portion of the mobile phase. A starting concentration of 5 mM is recommended.[5]

-

pH Control: Use a buffer (e.g., phosphate (B84403) or acetate) to maintain a constant pH. Adjust the pH as determined in step 1.[5]

-

Optimization:

-

Ion-Pair Concentration: Vary the concentration of sodium hexanesulfonate, typically between 5 mM and 50 mM. Increasing the concentration generally increases retention, but high concentrations can lead to long equilibration times.[7]

-

Organic Modifier: Adjust the percentage of the organic solvent (e.g., methanol or acetonitrile) to fine-tune retention times and resolution.

-

Temperature: Controlling the column temperature (e.g., 30-40°C) can improve peak shape and reproducibility.[5]

-

-

Equilibration: Ion-pair chromatography requires longer column equilibration times compared to standard reversed-phase methods. Ensure a stable baseline before injecting samples.

-

Validation: Once optimal conditions are found, validate the method according to ICH guidelines for parameters such as linearity, precision, accuracy, and robustness.[8][9]

Protocol for Analysis of Water-Soluble Vitamins

This protocol is adapted from a validated method for the simultaneous determination of thiamine, riboflavin, pyridoxine, and cyanocobalamin.[5]

-

HPLC System: A standard HPLC system with a UV/Vis detector.

-

Column: Reversed-phase C18 column.

-

Mobile Phase A: 25 mM Potassium dihydrogen phosphate and 5 mM sodium hexanesulfonate in deionized water, with pH adjusted to 4.0.

-

Mobile Phase B: 5 mM sodium hexanesulfonate in methanol.

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 85 15 10 70 30 20 50 50 | 25 | 85 | 15 |

-

Flow Rate: 1.2 mL/min.

-

Column Temperature: 35°C.

-

Detection: UV/Vis detector set at 278 nm and 361 nm.

-

Injection Volume: 20 µL.

Sample Preparation: Standard solutions of vitamins are prepared in a suitable solvent at concentrations ranging from 5 to 30 µg/mL for calibration curves.[5] Feed premix samples are extracted and diluted appropriately before injection.

Protocol for Analysis of Catecholamines

This protocol provides a starting point for the separation of catecholamines like norepinephrine, epinephrine, and dopamine.

-

HPLC System: HPLC with an electrochemical or UV detector.

-

Column: ZORBAX SB-C18, 4.6 x 150 mm, 5 µm.[10]

-

Mobile Phase: 70 mM sodium phosphate buffer with 10 mM sodium hexanesulfonate, adjusted to pH 3.0, mixed with 10% methanol.[10]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Detection: UV at 280 nm or electrochemical detection.

-

Injection Volume: 20 µL.

Sample Preparation: Catecholamine standards are prepared in a dilute acidic solution (e.g., 0.1 M perchloric acid) to prevent oxidation. Biological samples may require an extraction step, such as alumina (B75360) extraction, to remove interferences.[6]

Logical Relationships and Troubleshooting

Successful ion-pair chromatography depends on the interplay of several parameters. Understanding these relationships is key to effective method development and troubleshooting.

Figure 3: Interplay of Parameters in Ion-Pair HPLC.

Key Considerations:

-

Increasing Ion-Pair Reagent Concentration: Generally leads to increased retention of oppositely charged analytes. However, excessively high concentrations can lead to the formation of micelles in the mobile phase, which may cause a decrease in retention.[2]

-

Increasing Organic Modifier Concentration: Decreases the retention of all analytes, similar to standard reversed-phase chromatography.

-

Mobile Phase pH: This is a critical parameter. The pH must be controlled to maintain the analyte in its ionized state. For basic analytes, a pH 2-3 units below the pKa is recommended.[5]

-

Alkyl Chain Length of the Ion-Pair Reagent: Longer alkyl chains (e.g., octanesulfonate vs. hexanesulfonate) are more hydrophobic, leading to stronger retention on the stationary phase and, consequently, longer retention times for the analytes.[2]

-

Column "Memory": Ion-pairing reagents can be difficult to completely remove from a column. It is advisable to dedicate a column specifically for ion-pair applications to avoid interference with other methods.

-

Gradient Elution: While possible, gradient elution can be complex due to the slow equilibration of the ion-pairing reagent on the stationary phase. If a gradient is used, it is often recommended to include a low concentration of the ion-pairing reagent in the organic mobile phase as well.[5]

References

- 1. thaiscience.info [thaiscience.info]

- 2. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]

- 5. jk-sci.com [jk-sci.com]

- 6. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 7. researchgate.net [researchgate.net]

- 8. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemcoplus.co.jp [chemcoplus.co.jp]

- 10. doras.dcu.ie [doras.dcu.ie]

Application Notes and Protocols for Peptide and Protein Analysis Using Sodium Hexanesulfonate in HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical and preparative work in the fields of biochemistry, drug discovery, and proteomics. The separation of peptides and proteins by reversed-phase HPLC (RP-HPLC) is often challenging due to their ionic nature, which can lead to poor peak shape and inadequate retention on non-polar stationary phases. Ion-pairing chromatography offers a robust solution to this challenge. By introducing an ion-pairing reagent, such as sodium hexanesulfonate, into the mobile phase, the charge of the analyte is masked. This process forms a neutral ion pair that exhibits enhanced retention and improved peak symmetry on reversed-phase columns, leading to superior separation of complex peptide and protein mixtures.

Sodium hexanesulfonate is an anionic ion-pairing reagent that is particularly effective for the separation of basic and cationic peptides and proteins. The hexyl chain of the sulfonate provides sufficient hydrophobicity to interact with the C18 stationary phase, while the negatively charged sulfonate group forms an ion pair with positively charged residues on the analytes. This application note provides a detailed protocol for the analysis of a standard mixture of peptides using sodium hexanesulfonate as an ion-pairing agent.

Principle of Ion-Pairing Chromatography with Sodium Hexanesulfonate

In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase. Peptides and proteins, containing both hydrophobic and charged amino acid residues, can exhibit complex retention behaviors. Basic residues (e.g., Lysine, Arginine, Histidine) will be protonated at acidic pH, resulting in a net positive charge. This charge can lead to undesirable interactions with residual silanols on the silica-based stationary phase, causing peak tailing, and can also lead to insufficient retention due to the molecule's overall polarity.

Sodium hexanesulfonate is added to the mobile phase to form an ion pair with the positively charged sites on the peptide or protein. The hydrophobic alkyl chain of the hexanesulfonate anion is adsorbed onto the non-polar stationary phase, creating a dynamic ion-exchange surface. The positively charged analyte then partitions to this surface, forming a transient, electrically neutral complex. This increased hydrophobicity of the analyte-ion pair complex leads to greater retention on the reversed-phase column and allows for separation based on the intrinsic hydrophobicity of the peptides.

Figure 1: Principle of Ion-Pairing Chromatography.

Experimental Protocols

This protocol describes the separation of a standard mixture of peptides with varying hydrophobicities and isoelectric points.

Materials and Reagents

-

Peptide Standards:

-

Bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg)

-

Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe)

-

Substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2)

-

Neurotensin (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu)

-

-

Solvents and Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Sodium Hexanesulfonate, HPLC grade

-

Phosphoric Acid (H₃PO₄), analytical grade

-

Sodium Dihydrogen Phosphate (B84403) (NaH₂PO₄), analytical grade

-

Equipment

-

HPLC system with a binary pump, autosampler, column oven, and UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size, 100 Å pore size).

-

Data acquisition and processing software.

-

pH meter.

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Syringe filters (0.45 µm).

Mobile Phase Preparation

Mobile Phase A (Aqueous):

-

Prepare a 20 mM sodium phosphate buffer. Dissolve 2.40 g of sodium dihydrogenphosphate in 1 L of HPLC grade water.[1]

-

Add 10 mM sodium hexanesulfonate. Dissolve 1.88 g of sodium hexanesulfonate in the 1 L phosphate buffer solution.

-

Adjust the pH to 2.5 with phosphoric acid.[1]

-

Filter the mobile phase through a 0.45 µm membrane filter.

Mobile Phase B (Organic):

-

Prepare a mixture of Acetonitrile and Water (80:20, v/v).

-

Add 10 mM sodium hexanesulfonate to this mixture.

-

Adjust the pH to 2.5 with phosphoric acid.

-

Filter the mobile phase through a 0.45 µm membrane filter.

Sample Preparation

-

Prepare a stock solution of each peptide standard at a concentration of 1 mg/mL in Mobile Phase A.

-

Create a working mixture of the peptide standards by combining equal volumes of each stock solution.

-

The final concentration of each peptide in the mixture will be approximately 0.25 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC Method

| Parameter | Condition |

| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 10 mM Sodium Hexanesulfonate in 20 mM Phosphate Buffer, pH 2.5 |

| Mobile Phase B | 10 mM Sodium Hexanesulfonate in 80% ACN / 20% Water, pH 2.5 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 214 nm |

| Injection Volume | 20 µL |

| Gradient Program | See Table 1 |

Table 1: Gradient Elution Program